2-Amino-5-sulfamoylbenzoic Acid as a Pivotal Intermediate in High-Throughput NKCC Modulator Discovery
2-Amino-5-sulfamoylbenzoic acid is the fundamental core structure from which large, high-potency compound libraries are derived. A landmark study by Lykke et al. (2015) utilized a series of ~5000 3-amino-5-sulfamoylbenzoic acid derivatives to discover and optimize bumetanide, a potent loop diuretic [1]. The study established that bumetanide blocks the human NKCC2A transporter with an IC50 of 4 µM [1]. This directly demonstrates that the 5-sulfamoylbenzoic acid scaffold is not merely active but serves as the privileged platform for generating sub-micromolar to nanomolar NKCC inhibitors. The unsubstituted 2-amino-5-sulfamoylbenzoic acid is the essential starting material for accessing this validated chemical space, a role that cannot be fulfilled by other benzoic acid derivatives lacking this specific substitution pattern.
| Evidence Dimension | hNKCC2A Transporter Inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly assayed; serves as core scaffold for derivative libraries [1]. |
| Comparator Or Baseline | Bumetanide (a 3-amino-5-sulfamoylbenzoic acid derivative) |
| Quantified Difference | Bumetanide IC50 = 4 µM against hNKCC2A [1]. |
| Conditions | Xenopus laevis oocyte heterologous expression system expressing human NKCC2A variant A [1]. |
Why This Matters
Procurement of this specific core scaffold provides direct access to a well-characterized, high-value medicinal chemistry space for developing new diuretic agents, a property not shared by other aminobenzoic acid isomers.
- [1] Lykke K, et al. Structure-activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. Br J Pharmacol. 2015 Sep;172(18):4469-80. doi: 10.1111/bph.13231. View Source
